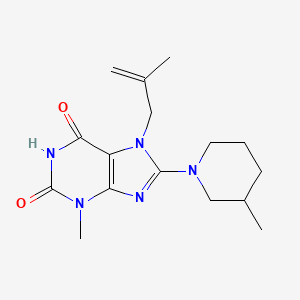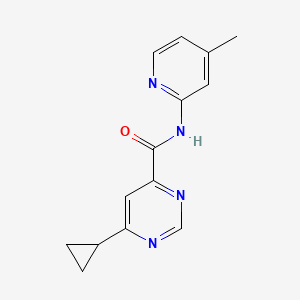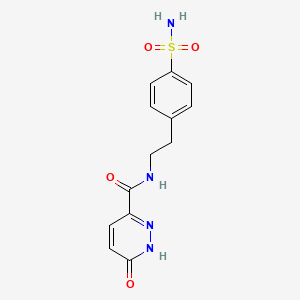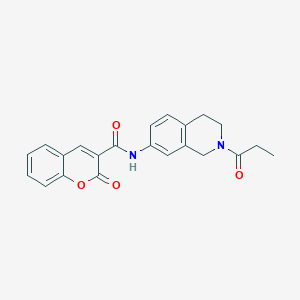
7-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the thiophen-2-yl and 2-(trifluoromethyl)phenyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene, phenyl, and thiazepane rings would give the molecule a complex, three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The thiophene and phenyl rings might be involved in aromatic substitution reactions, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, while the carboxamide group could form hydrogen bonds .Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives are extensively explored in medicinal chemistry due to their diverse biological activities. For example, substituted thiophene derivatives have shown potent antiarrhythmic, serotonin antagonist, and antianxiety activities, comparable with standard drugs like procaine amide and diazepam (Amr et al., 2010). This underscores the potential of thiophene derivatives in developing therapeutic agents targeting cardiovascular and mental health conditions.
Thiazepane as a Scaffold in Drug Discovery
Compounds containing the thiazepane ring are of interest in drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. Although specific literature on 7-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide was not found, related research on thiazepane derivatives reveals their application in synthesizing compounds with potential antitumor, antimicrobial, and immunosuppressive activities. For instance, novel immunosuppressive butenamides incorporating thiophene and thiazepane motifs have been developed to suppress T-lymphocyte proliferation, indicating their utility in managing autoimmune disorders and preventing transplant rejection (Axton et al., 1992).
Carboxamide Functional Group in Bioactive Compounds
The carboxamide functional group is a common feature in many bioactive molecules, contributing to their binding affinity and specificity towards biological targets. Research into carboxamide derivatives has led to the discovery of compounds with significant antinociceptive (pain-relieving) activities, highlighting the role of this functionality in medicinal chemistry. Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their evaluation for antinociceptive activity represent the exploration of carboxamide derivatives in developing new analgesics (Shipilovskikh et al., 2020).
Propriétés
IUPAC Name |
7-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-8-7-15(25-11-9-22)14-6-3-10-24-14/h1-6,10,15H,7-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMWHEAYRYAANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)

